(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-30-19-9-3-15(13-20(19)31-2)4-10-21(29)25-12-11-18-14-32-23-26-22(27-28(18)23)16-5-7-17(24)8-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,25,29)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTLYWDNBBHUHD-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a derivative of thiazolo[3,2-b][1,2,4]triazole and has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, antimicrobial, anticancer, and analgesic properties.
1. Structural Overview
The compound features a complex structure that includes:
- A thiazolo[3,2-b][1,2,4]triazole core known for its significant biological activities.
- An acrylamide moiety which enhances its interaction with biological targets.
2.1 Anti-inflammatory Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit potent anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. For instance:
- Studies have shown that derivatives with similar structures significantly reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Inhibition of NO Production (%) |
|---|---|---|---|
| Compound A | 18.59 | 2.6 | 62% |
| Compound B | 20 | 5 | 52% |
2.2 Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazoles have demonstrated antimicrobial properties against various bacterial and fungal strains. The compound's ability to inhibit bacterial growth makes it a candidate for further development in treating infections:
- Specific derivatives have shown effectiveness against Candida species and other pathogenic bacteria .
2.3 Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives is notable:
- In vitro studies have indicated that these compounds can induce apoptosis in cancer cells by inhibiting critical pathways such as those involving tyrosine kinases .
- Molecular docking studies suggest strong binding affinities to cancer-related targets.
2.4 Analgesic Properties
The analgesic effects of thiazolo[3,2-b][1,2,4]triazole derivatives have also been reported:
Case Study 1: Anti-inflammatory Screening
A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and screened for their anti-inflammatory activity. The most active compounds exhibited IC50 values in the low micromolar range against COX enzymes and significantly inhibited the release of inflammatory mediators in LPS-stimulated macrophages .
Case Study 2: Antimicrobial Evaluation
In a comparative study against Candida strains, several thiazolo[3,2-b][1,2,4]triazole derivatives were evaluated for their antifungal activity. While some showed promising results with moderate activity against Candida albicans, others were less effective .
4. Conclusion
The compound This compound demonstrates significant potential across multiple therapeutic areas due to its diverse biological activities. Future research should focus on optimizing its pharmacological profile and exploring its mechanisms of action to enhance therapeutic efficacy.
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzamide
- Molecular Formula : C23H21ClN4O3S
- Molecular Weight : 468.96 g/mol
- CAS Number : 894035-61-1
Biological Activities
The compound exhibits a range of biological activities attributed to its structural components that include thiazole and triazole moieties. Key activities include:
- Antioxidant Activity : Thiazoles are known for their ability to reduce oxidative stress in biological systems.
- Antimicrobial Properties : The triazole scaffold has shown efficacy against various bacterial strains.
- Anticancer Potential : Research indicates that compounds with this structure exhibit promising anticancer activities.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress in biological systems. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Exhibits cytotoxicity against various cancer cell lines. |
Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazole derivatives similar to this compound. The results indicated minimal inhibitory concentration (MIC) values as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that modifications in the thiazolo-triazole structure can enhance anticancer properties. Specific derivatives demonstrated significant inhibition of leukemia cell lines with IC50 values indicating potent cytotoxicity .
Mechanistic Insights
The compound's mechanism involves interaction with key enzymes involved in DNA replication and repair processes in bacteria and cancer cells. This interaction disrupts normal cellular functions leading to cell death .
Target of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities. The thiazole and triazole components are crucial for their biological effects.
Mode of Action
The compound acts through multiple biochemical pathways:
- Enzyme Interaction : It interacts with various enzymes and receptors in the biological system.
- Cellular Effects : Significant effects on various types of cells and cellular processes have been documented.
Pharmacokinetics
In silico pharmacokinetic studies indicate that compounds like (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide may exhibit favorable absorption and distribution characteristics in biological systems .
Chemical Reactions Analysis
Core Thiazolo-Triazole Reactivity
The thiazolo[3,2-b] triazole system exhibits distinct reactivity patterns:
Acrylamide Group Reactivity
The (E)-configured acrylamide moiety participates in multiple transformations:
Phenoxyacetamide Linker Modifications
The ethyl-phenoxyacetamide chain undergoes selective reactions:
Dimethoxyphenyl Group Transformations
The 3,4-dimethoxyphenyl substituent shows predictable demethylation and electrophilic substitution:
Biological Activity Correlations
While direct data for this compound is limited, structural analogs highlight reactivity-bioactivity relationships:
Stability and Degradation Pathways
Critical stability considerations under varying conditions:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological implications among analogs:
Key Research Findings
Role of Halogenation: Chlorine substituents (e.g., 4-Cl-phenyl in the target compound) enhance lipophilicity and target engagement but may increase off-target toxicity in dichlorophenyl analogs . Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve binding affinity to receptors requiring electron-rich aromatic interactions, as seen in the target compound’s superior activity over non-methoxylated analogs .
Impact of Heterocyclic Core :
- Thiazolo[3,2-b][1,2,4]triazole derivatives (target compound and ) exhibit greater metabolic stability than simpler thiazoles or triazolo-pyrazines due to fused ring rigidity .
- Ethanediamide linkers (as in ) reduce cellular uptake compared to acrylamide-based chains, underscoring the importance of the ethyl-acrylamide group in the target compound .
Pharmacological Implications: Antioxidant activity in correlates with phenolic -OH groups but is absent in the target compound due to methoxy substitution. Dichlorophenyl analogs () show higher cytotoxicity but poorer solubility, limiting therapeutic utility compared to the target compound’s balanced profile .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis involves multi-step reactions, starting with the formation of thiazolo-triazole intermediates. For example, refluxing intermediates like 4-amino-1,2,4-triazoles with substituted benzaldehydes in ethanol and glacial acetic acid (4–6 hours), followed by solvent evaporation and recrystallization . Purification often employs column chromatography (silica gel) or recrystallization using ethanol-DMF mixtures . Key intermediates are characterized via IR, NMR, and MS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves aromatic protons (δ 6.5–8.0 ppm for chlorophenyl/dimethoxyphenyl groups) and acrylamide geometry (E-configuration confirmed by coupling constants >15 Hz) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
Standard assays include:
- Cytotoxicity testing : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
- Apoptosis induction : Flow cytometry for Annexin V/PI staining .
- Cell cycle analysis : Propidium iodide staining to detect G1/S or G2/M arrest .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thiazolo-triazole intermediate yields?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiol-containing intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
- Design of Experiments (DoE) : Statistically guided optimization of temperature, stoichiometry, and reaction time (e.g., 72-hour reflux for higher yields) .
Q. How do structural modifications influence pharmacokinetic properties?
- Lipophilicity : The 3,4-dimethoxyphenyl group enhances membrane permeability but may reduce solubility. LogP values can be adjusted via substituent variation (e.g., replacing methoxy with hydrophilic groups) .
- Metabolic stability : In vitro liver microsome assays identify vulnerable sites (e.g., acrylamide hydrolysis), guiding prodrug strategies .
Q. What strategies resolve contradictions in biological activity data across assays?
- Purity validation : HPLC (>95% purity) to rule out impurities .
- Orthogonal assays : Combine apoptosis markers (caspase-3 activation) with transcriptomic analysis (e.g., RNA-seq) to confirm mechanisms .
- Cell line specificity : Test activity in isogenic models (e.g., p53 wild-type vs. null) to identify pathway dependencies .
Q. How does the compound interact with apoptosis pathways at the molecular level?
- Target identification : Use pull-down assays with biotinylated probes to isolate binding proteins (e.g., Bcl-2 family members) .
- Docking studies : Molecular modeling predicts interactions with caspase-3 or PARP-1 active sites, validated via mutagenesis .
Methodological Best Practices
Q. What protocols ensure compound stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
